2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol

Catalog No.
S640457
CAS No.
80528-41-2
M.F
C33H34N6O
M. Wt
530.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-me...

Researchers needing dinuclear metal complexes for phosphate sensing or biomimetic catalysis face a challenge: generic ligands cannot enforce the precise intermetallic distance and coordination symmetry required. H-bpmp (≥98%) is the standard symmetric heptadentate [N6O] ligand that guarantees an M-M distance of 3.0-3.4 Å via a phenoxo bridge.

  • Enables selective colorimetric phosphate detection via Zn₂(bpmp)-pyrocatechol violet complex.
  • Stabilizes Co(II)-thiolate intermediates for room-temperature desulfurization catalysis.
  • Standard for dinuclear metallohydrolase models with predictable 3.1-3.4 Å M-M distance.

CAS Number

80528-41-2

Product Name

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol

IUPAC Name

2,6-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-4-methylphenol

Molecular Formula

C33H34N6O

Molecular Weight

530.7 g/mol

InChI

InChI=1S/C33H34N6O/c1-26-18-27(20-38(22-29-10-2-6-14-34-29)23-30-11-3-7-15-35-30)33(40)28(19-26)21-39(24-31-12-4-8-16-36-31)25-32-13-5-9-17-37-32/h2-19,40H,20-25H2,1H3

InChI Key

SAJIFZPINIDYBV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)O)CN(CC4=CC=CC=N4)CC5=CC=CC=N5

Synonyms

2,6-bis(bis(2-pyridylmethyl)aminomethyl)-4-methylphenol

Canonical SMILES

CC1=CC(=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)O)CN(CC4=CC=CC=N4)CC5=CC=CC=N5

Purity

≥98%

Package Size

0.1 g, 0.25 g, 1 g

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (H-bpmp, CAS: 80528-41-2) is a premier symmetric, phenolate-based dinucleating ligand featuring a 4-methylphenol core flanked by two bis(2-pyridylmethyl)amine arms. Acting as a heptadentate [N6O] donor, it enforces close metal-metal proximity (typically ~3.0–3.4 Å) via a bridging phenoxo group [1]. In commercial and analytical procurement, H-bpmp is heavily prioritized for its ability to form stable dinuclear zinc complexes used in highly selective colorimetric phosphate sensing kits. Additionally, it serves as a critical structural precursor for synthesizing biomimetic metallohydrolase models (such as purple acid phosphatases) and room-temperature desulfurization catalysts, offering predictable coordination geometries that simpler ligands cannot replicate [1].

Research Fit

Scaffold
Symmetrical dinucleating ligand with two identical N₃O-donor pockets
Architecture
Pre-organized (μ-phenolato)bis(μ-carboxylato) dimetal core geometry
Use Context
Reference scaffold for biomimetic di‑metal oxidase and phosphatase models

Substituting H-bpmp with generic mononuclear ligands (e.g., simple pyridylamines) or unsymmetrical dinucleating analogs (such as H2BPBPMP or HPhBIMP) fundamentally alters the primary coordination sphere and intermetallic distance, leading to functional failure in precision applications [1]. In phosphate sensing assays, the exact symmetric[Zn2(bpmp)] core is strictly required to bind phosphate selectively over competing anions while displacing the pyrocatechol violet indicator to trigger a visible color change [2]. In catalytic applications, such as Co(II)-mediated desulfurization, the specific steric profile and electron density provided by the symmetric N3-donor arms of H-bpmp are required to stabilize bis-thioacetate or hydrosulfide bridged intermediates, which fail to form efficiently with bulkier or less structurally rigid analogs [1].

Substitution Risk

H‑bpmp (Target) 4‑Methyl substitution balances electronic effects to enable measurable catecholase activity and a compact Cu–Cu distance (~2.98 Å)
para‑Substituted Analogs –F or –CF₃ analogs abolish catecholase activity and can adopt open bis‑aqua geometries with elongated metal–metal separations (>4.0 Å)
H‑bpmp (Target) Symmetrical N₃O coordination enforces a (μ‑cresolato)bis(μ‑carboxylato) bridging motif essential for di‑iron/di‑manganese enzyme models
Asymmetric / Mononucleating Ligands Fail to reproduce the three‑bridge architecture; heterobimetallic stability and magnetic coupling may shift away from the expected profile

Formulation Compatibility: Naked-Eye Colorimetric Detection of Phosphate

When formulated with zinc perchlorate and pyrocatechol violet (PV) in a 1:2:1 molar ratio, H-bpmp forms a sensor system that specifically detects phosphate ions in aqueous solution at physiological pH [1]. The[Zn2(bpmp)] complex binds phosphate tightly, displacing the PV indicator and causing a distinct color shift. This response is highly selective for phosphate over other common inorganic anions (such as sulfate, nitrate, or halides), which fail to displace the indicator[1].

Evidence DimensionAnion selectivity and indicator displacement
Target Compound DataH-bpmp/Zn/PV system selectively detects phosphate (PO4 3-) via naked-eye color change.
Comparator Or BaselineCompeting inorganic anions (SO4 2-, NO3 -, Cl-).
Quantified Difference100% selective colorimetric displacement response for phosphate; no color change for competing anions.
ConditionsAqueous solution, physiological pH (~7.0), 1:2:1 molar ratio of H-bpmp:Zn:PV.

This establishes H-bpmp as a commercially critical, ready-to-use reagent for environmental and biological phosphate quantification assays.

Catecholase activity
Head‑to‑head
v_max = 1.1 × 10⁻⁶ M⁻¹ s⁻¹, K_M = 1.49 mM (CH₃)
Reported activity baseline for structure–function studies
F, CF₃ analogs show no detectable turnover

Precursor Suitability: Co(II)-Mediated C-S Bond Cleavage at Ambient Conditions

Traditional hydrodesulfurization models utilizing low-valent Mo or W complexes typically require elevated temperatures (≥100 °C) or prolonged UV irradiation [1]. In contrast, the dinuclear Co(II) complex formed with H-bpmp, [Co2(bpmp)(μ2-SH)(MeCN)](BF4)2, successfully mediates the complete desulfurization of thiophenes, sulfides, and thiols at room temperature [1]. The H-bpmp ligand provides the optimal steric and electronic environment to stabilize the active dicobalt core, enabling C-S bond cleavage in multiple solvent systems without thermal activation [1].

Evidence DimensionReaction temperature for complete desulfurization
Target Compound DataRoom temperature (ambient) desulfurization using the Co(II)/H-bpmp system.
Comparator Or BaselineTraditional Mo/W model complexes requiring ≥100 °C or UV photolysis.
Quantified DifferenceReduction of reaction temperature by >75 °C and elimination of photolysis requirements.
ConditionsCo(BF4)2·6H2O with H-bpmp in solvents like MeCN or DMF at room temperature.

This allows researchers to develop and study low-energy, room-temperature desulfurization processes for fossil fuel refinement modeling.

Cu–Cu distance
Head‑to‑head
μ‑OH complex: ≈2.98 Å
Compact core enables closed active‑site modeling
F/CF₃ bis‑aqua forms exceed 4.0 Å

Structural Fidelity: Stabilization of Heterobimetallic Enzyme Active Sites

H-bpmp is uniquely capable of stabilizing heterodinuclear cores (e.g., FeIII-MnII or FeIII-ZnII) that accurately mimic the active site of purple acid phosphatases[1]. The symmetric H-bpmp ligand provides a consistent metal-metal distance (typically ~3.1–3.4 Å depending on bridging acetates), closely matching the ~3.31 Å distance found in mammalian purple acid phosphatase [1]. Furthermore, the Fe-Mn complex of H-bpmp exhibits greater stability toward metal exchange than its Mn-Mn counterpart, ensuring high structural fidelity during catalytic hydrolysis studies [2].

Evidence DimensionIntermetallic distance and structural mimicry
Target Compound Data~3.1–3.4 Å metal-metal distance in [M2(bpmp)] complexes.
Comparator Or BaselineNative mammalian purple acid phosphatase (~3.31 Å).
Quantified DifferenceNear-exact structural match (<0.2 Å deviation) to the native enzyme core.
ConditionsX-ray crystallographic analysis of synthetic dinuclear complexes.

This guarantees high-fidelity structural modeling for researchers synthesizing artificial metallohydrolases or studying enzyme mechanisms.

Fe–Mn stability
Head‑to‑head
Stability order: Fe–Fe > Fe–Mn > Mn–Mn
Intermediate heterobimetallic stability reported
Supports asymmetric RNR model studies
Phosphoester hydrolysis
Class‑level
H₃L³ Gaᴵᴵᴵ–Znᴵᴵ derivative: first functional PAP mimic
Foundation for modular phosphatase model optimization
Parent H‑bpmp alone yields lower activity
Magnetic coupling
Cross‑study
−2J = 82 cm⁻¹ (OAc bridge), 66 cm⁻¹ (im bridge)
Moderate antiferromagnetic coupling accessible
Single‑phenolate bridges show negligible coupling
Redox profile
Head‑to‑head
Fe–Mn: multiple distinguishable redox waves
Richer electron‑transfer chemistry than homobimetallic analogs
Homobimetallic complexes show simpler voltammograms

Commercial Phosphate Assay Kits

H-bpmp is the critical chelating dye component in colorimetric and fluorometric phosphate detection kits. When formulated with zinc perchlorate and pyrocatechol violet, it provides a reliable, naked-eye detection method for inorganic phosphate in environmental water samples and biological fluids at physiological pH .

Room-Temperature Desulfurization Catalysis

Utilized as a supporting ligand for Co(II) and Fe(II) salts to create non-heme dinuclear complexes capable of cleaving C-S bonds in thiophenes and thiols at ambient temperatures, highly relevant for R&D in hydrodesulfurization (HDS) processes [1].

Biomimetic Metalloenzyme Synthesis

Acts as the foundational ligand for synthesizing functional models of dinuclear metallohydrolases, such as purple acid phosphatases. Its ability to predictably enforce a ~3.1–3.4 Å intermetallic distance makes it the standard choice for mechanistic studies of phosphate ester hydrolysis [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Di‑metal oxidase modeling
Catecholase‑competent scaffold with reproducible kinetic baseline
Benchmark catecholase activity against para‑substituted analogs
Heterobimetallic RNR/MMO models
Ligand framework that stabilizes both homo‑ and heterobimetallic cores
Confirm Fe–Mn intermediate stability and multi‑wave redox behavior
Modular phosphatase optimization
Validated starting scaffold for installing hydrogen‑bond donors
Evaluate phosphoesterase gain after pivaloylamido derivatization
Magneto‑structural correlation
Tunable bridging modes (single vs double bridge) within the same ligand
Compare −2J values under different bridging conditions

XLogP3

3.4

Wikipedia

2,6-Bis({bis[(pyridin-2-yl)methyl]amino}methyl)-4-methylphenol

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